molecular formula C24H20Cl2N2O5 B15085609 4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-ethoxyphenyl benzoate

4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-ethoxyphenyl benzoate

Cat. No.: B15085609
M. Wt: 487.3 g/mol
InChI Key: WGORKPFCVCHXDY-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-ethoxyphenyl benzoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes dichlorophenoxy and ethoxyphenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-ethoxyphenyl benzoate typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-formyl-2-ethoxyphenyl benzoate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-ethoxyphenyl benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-ethoxyphenyl benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-ethoxyphenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl benzoate
  • 4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)phenyl benzoate

Uniqueness

4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-ethoxyphenyl benzoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C24H20Cl2N2O5

Molecular Weight

487.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] benzoate

InChI

InChI=1S/C24H20Cl2N2O5/c1-2-31-22-12-16(8-10-21(22)33-24(30)17-6-4-3-5-7-17)14-27-28-23(29)15-32-20-11-9-18(25)13-19(20)26/h3-14H,2,15H2,1H3,(H,28,29)/b27-14+

InChI Key

WGORKPFCVCHXDY-MZJWZYIUSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.